ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Overview
Description
Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of 3,4-dimethoxyaniline, which is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to yield 3,4-dimethoxy-N-methylsulfonylaniline.
Acylation: The sulfonylated aniline is then acylated with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate this compound.
Cyclization: The final step involves the cyclization of the intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and sulfonyl groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the sulfonyl and ester groups, making it less versatile in certain applications.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but differs in its acetamide functionality, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are advantageous for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-5-29-20(24)15-8-6-7-9-16(15)21-19(23)13-22(30(4,25)26)14-10-11-17(27-2)18(12-14)28-3/h6-12H,5,13H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKPEPXUIDOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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